
Orthotellurate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Orthotellurate(2-) is an orthotellurate ion. It is a conjugate base of an orthotellurate(1-). It is a conjugate acid of an orthotellurate(3-).
Scientific Research Applications
Structural Applications in Perovskites Orthotellurates (VI) like Sr3TeO6 and Ba3TeO6 have been synthesized and characterized for their unique structures, which can be described as a pseudo-cubic close-packing of [TeO6]6– octahedra with M2+ atoms located in the tetrahedral and octahedral voids. These compounds are significant for their superstructures and crystallographic properties (Stöger, Weil, & Zobetz, 2010).
Electrolytic Deposition and Polarization Studies Orthotelluric acid H6TeO6 has been found effective as a Te(VI) additive in the preparation of stable manganese electrolyte, influencing cathode polarization in manganese electrolyte. This research is significant for its implications in electrolytic deposition and material coating technologies (Galvanauskaitė, Griškonis, & Sulcius, 2016).
Synthesis and Characterization of A3TeO6 Oxides Research on A3TeO6 (A—Mn, Co, Ni) oxides, including their synthesis and investigation of structural and phase transitions, offers insights into the applications of orthotellurate compounds in ceramics and materials science (Golubko et al., 2010).
Thin Film Structural Properties The structural properties of TeO2-ZnO and TeO2-ZnO-Au thin films sputtered under different oxygen concentrations were investigated, showing significant implications for the use of orthotellurate anions in thin film technologies (Bontempo, dos Santos Filho, & Kassab, 2020).
Antioxidant Characteristics in Organic Chemistry The introduction of an octyltelluro group ortho to the phenolic moiety in certain compounds was found to significantly improve antioxidant characteristics, highlighting the potential of organotellurium compounds in biochemical applications (Johansson et al., 2010).
Polytypism in Mcalpineite Study of natural and synthetic forms of tricopper orthotellurate, CuII3TeVIO6, reveals significant insights into the polytypism of these compounds, with implications for mineralogy and crystallography (Missen et al., 2022).
Stability of Hypervalent Tellurium Compounds The stability of hypervalent tellurium compounds in aqueous solutions was investigated, indicating the potential of these compounds in biological studies due to their resistance to hydrolysis (Princival et al., 2017).
Formation of Organotellurium Heterocycles The reductive cyclization of arenetellurols and derivatives of α,β-unsaturated carboxylic acids led to the formation of novel organotellurium heterocycles, offering new avenues in organic chemistry and drug design (Patel et al., 2021).
Biological Activities of Tellurium Compounds Despite being considered a non-essential trace element, the biological effects of elemental tellurium and its derivatives have been studied, revealing interesting applications in microbiology and immunology (Cunha, Gouvea, & Juliano, 2009).
Proton Transport in Orthoperiodic and Orthotelluric Acids Modeling studies on orthoperiodic and orthotelluric acids and their salts suggest applications in understanding proton transport mechanisms, relevant in electrochemistry and material sciences (Zyubina et al., 2003).
properties
Product Name |
Orthotellurate(2-) |
|---|---|
Molecular Formula |
H4O6Te-2 |
Molecular Weight |
227.6 g/mol |
InChI |
InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H/p-2 |
InChI Key |
FXADMRZICBQPQY-UHFFFAOYSA-L |
Canonical SMILES |
O[Te](O)(O)(O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



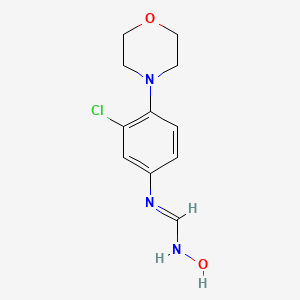

![1H-Imidazole, 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B1241396.png)
![5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1241397.png)
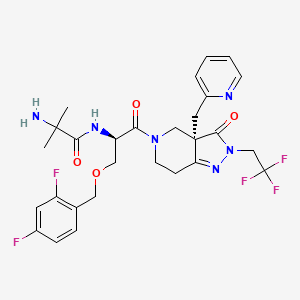
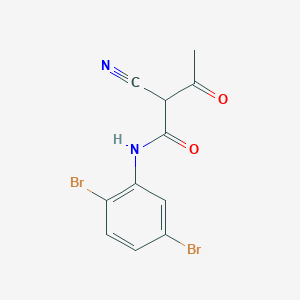
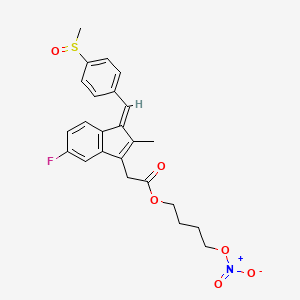
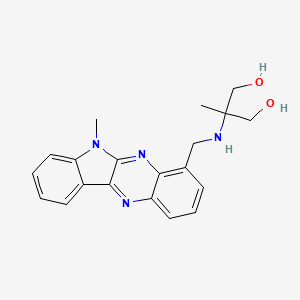
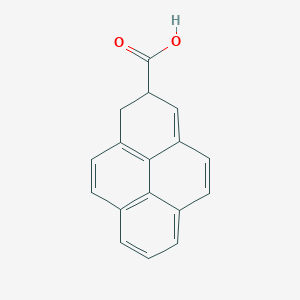
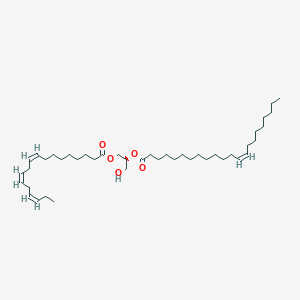
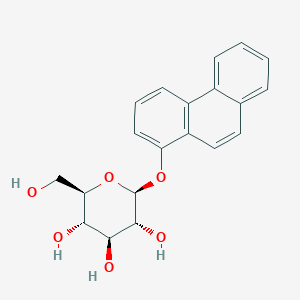
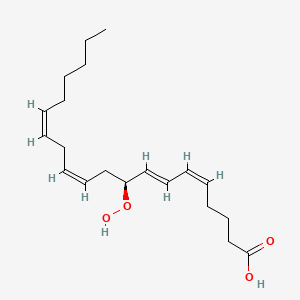
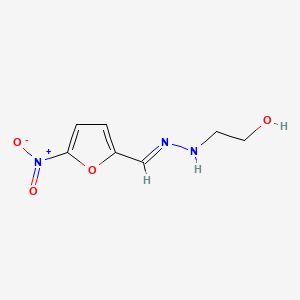
![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-C-Methyl-N-(phenylcarbamothioylamino)carbonimidoyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B1241415.png)